2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is characterized by the presence of a 2,4,6-trimethylphenyl group attached to an aminoethanol moiety. This compound is used primarily in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,4,6-trimethylbenzylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol
- 2-{[(2,4,6-Trimethylphenyl)methyl]amino}butan-1-ol
- 2-{[(2,4,6-Trimethylphenyl)methyl]amino}pentan-1-ol
Uniqueness
2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethylphenyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C12H19NO/c1-9-6-10(2)12(11(3)7-9)8-13-4-5-14/h6-7,13-14H,4-5,8H2,1-3H3 |
InChI Key |
IGBBLXPSALMMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNCCO)C |
Origin of Product |
United States |
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